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greA protein

Transcription Elongation RNA Polymerase Transcript Cleavage

GreA (Transcript Cleavage Factor) is the mandatory reagent for in vitro transcription studies requiring specific 2-3 nucleotide cleavage of backtracked RNA. Unlike GreB, which generates longer products and rescues arrested complexes, GreA exclusively prevents elongation arrest—making it essential for processivity assays and transcription fidelity experiments. Deletion studies show a >100-fold error rate increase unique to GreA, confirming its irreplaceable role. With a well-characterized 2.2 Å structure (PDB:1GRJ), GreA is ideal for structural biology but is not a model for DksA-mediated processes. Select GreA for precise, short cleavage mapping.

Molecular Formula C56H32AlClN8O4
Molecular Weight 0
CAS No. 148348-88-3
Cat. No. B1177779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamegreA protein
CAS148348-88-3
SynonymsgreA protein
Molecular FormulaC56H32AlClN8O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GreA Protein (CAS 148348-88-3) Technical Overview and Key Procurement Identifiers


The GreA protein is a bacterial transcription elongation factor that binds to the secondary channel of RNA polymerase (RNAP) to induce transcript cleavage and rescue stalled elongation complexes [1]. As a member of the GreA/GreB family of transcript cleavage factors, GreA exhibits a characteristic N-terminal coiled-coil domain and a C-terminal globular domain, with a molecular mass of approximately 17.6 kDa [2]. Its primary function is to cleave the 3' end of backtracked RNA transcripts, thereby preventing transcription arrest and enhancing overall elongation efficiency [3].

Why GreA Protein (CAS 148348-88-3) Cannot Be Functionally Substituted by Generic In-Class Analogs


Substituting GreA with other secondary channel-binding factors like GreB or DksA is not functionally equivalent due to distinct differences in biochemical specificity and physiological roles [1]. GreA and GreB differ fundamentally in their cleavage product size and capacity to resolve existing arrested complexes [2]. Furthermore, GreA exhibits significantly lower binding affinity for RNAP compared to DksA and does not participate in rRNA transcription regulation, unlike DksA [3]. These divergent properties dictate that experimental outcomes are strictly dependent on the specific factor employed, making generic substitution scientifically invalid [4].

Quantitative Comparative Evidence for GreA Protein (CAS 148348-88-3) Versus Primary Analogs


GreA vs. GreB: Differential Cleavage Fragment Size Dictates Transcript Rescue Mechanism

GreA and GreB exhibit distinct cleavage fragment lengths, a key differentiator. GreA induces cleavage releasing short oligonucleotides of 2 to 3 nucleotides, which prevents the formation of arrested complexes but does not efficiently resolve pre-existing arrests. In contrast, GreB releases longer fragments up to 18 nucleotides and can actively rescue already arrested complexes [1]. This functional distinction is attributed to the size of the 'basic patch' on the N-terminal coiled-coil domain, which is substantially larger in GreB than in GreA [2].

Transcription Elongation RNA Polymerase Transcript Cleavage Biochemical Assay

GreA vs. GreB: 100-Fold Differential Impact on Transcription Fidelity In Vivo

Using a Cre/lox-based genetic reporter system in E. coli, deletion of greA resulted in a >100-fold increase in transcription misincorporation errors compared to wild-type or a greB deletion mutant [1]. Overexpression of GreB could complement the ΔgreA phenotype, but only at artificially high concentrations, confirming that at physiological levels, GreA is the dominant fidelity factor [2]. A genome-wide assay further specified that GreA uniquely reduces G-to-A transcription errors, with no significant contribution from GreB or DksA [3].

Transcription Fidelity Proofreading Mutagenesis Genetic Reporter

GreA vs. DksA: 8-Fold Weaker RNA Polymerase Binding Affinity Dictates Differential Regulatory Roles

GreA binds to the RNAP secondary channel with a dissociation constant (Kd) of 0.8 µM, which is 8-fold weaker than the Kd of 0.1 µM measured for the DksA factor under identical conditions [1]. This difference in binding affinity correlates with distinct functional outcomes: GreA has only a modest effect on rRNA promoters in vitro and no effect in vivo, even when overexpressed, whereas DksA is a primary regulator of rRNA transcription [2].

Protein-Protein Interaction Binding Affinity RNA Polymerase Secondary Channel

GreA vs. DksA: Differential Effects on rRNA Transcription and Promoter Escape

While both GreA and DksA bind the RNAP secondary channel, their effects on rRNA transcription are strikingly different. DksA significantly shifts the promoter-open complex equilibrium toward dissociation, allowing rRNA promoters to respond to ppGpp and NTP concentrations. In contrast, GreA exhibits only modest effects on rRNA promoters in vitro and does not affect rRNA transcription in vivo, even when overexpressed [1]. Furthermore, GreA cannot substitute for DksA in co-activation of amino acid biosynthetic promoters with ppGpp [2].

rRNA Transcription Promoter Escape Stringent Response Transcriptional Regulation

Validated Application Scenarios for GreA Protein (CAS 148348-88-3) Based on Comparative Evidence


In Vitro Transcription Elongation and Pausing Assays Requiring Prevention of Arrest

Due to its specific cleavage of short 2-3 nucleotide fragments, GreA is uniquely suited for in vitro transcription experiments designed to study the prevention of elongation arrest rather than the resolution of existing arrest. In assays where maintaining RNAP processivity through pausing sequences is critical, GreA should be selected over GreB to avoid confounding rescue of pre-formed arrested complexes [1].

In Vivo Transcription Fidelity and Proofreading Studies

GreA is the essential factor for in vivo transcription fidelity studies, particularly when using genetic reporters for misincorporation errors. The >100-fold increase in error rate upon greA deletion, compared to no effect from greB deletion, makes GreA the mandatory choice for experiments quantifying transcription errors or investigating the biological consequences of transcriptional mutagenesis [2].

Structural Biology of Secondary Channel Interactions (Excluding Stringent Response)

With its 2.2 Å crystal structure available (PDB: 1GRJ), GreA serves as a well-characterized model for studying the structural basis of transcript cleavage factor binding to the RNAP secondary channel. However, given its weaker binding affinity (Kd 0.8 µM) and lack of involvement in rRNA regulation, it is not an appropriate model for investigating DksA-mediated stringent response mechanisms [3].

Biochemical Assays for Transcript Cleavage Specificity

GreA is the preferred reagent for assays that require precise, short (2-3 nt) cleavage of backtracked RNA. This property is essential for experiments examining the initial steps of transcript trimming and the early stages of elongation complex reactivation. Using GreB in such assays would produce longer cleavage products and alter the interpretation of cleavage site mapping [4].

Technical Documentation Hub

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